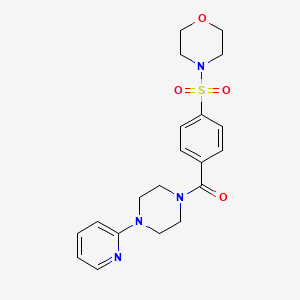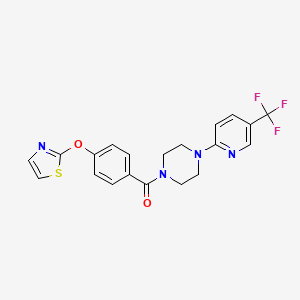
(4-(Thiazol-2-yloxy)phenyl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of such compounds often involves the use of palladium(II) acetate, which catalyzes a really selective coupling of 4-substituted . More specific synthesis methods or reactions for this exact compound were not found in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring and a pyridine ring, both of which are important classes of five-membered heterocyclic compounds . Thiazoles contain sulfur and nitrogen at position-1 and -3, respectively . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the presence of the thiazole and pyridine rings, as well as the trifluoromethyl group . These groups are known to influence properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学的研究の応用
Synthesis and Antimicrobial Activity
The synthesis of novel pyridine derivatives, including structures similar to the compound of interest, has been explored, showing variable and modest antimicrobial activity against investigated bacterial and fungal strains. These compounds are synthesized using amino-substituted benzothiazoles and chloropyridine carboxylic acid, among other reactants, highlighting their potential in medicinal chemistry for developing new antimicrobials (Patel, Agravat, & Shaikh, 2011).
Antiviral Activity
Research into the synthesis of pyrazolo[3,4-b]pyridin derivatives and their reactions has identified compounds with potential antiviral activities. These compounds, synthesized from ethanone derivatives, showed cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, indicating their relevance in antiviral drug development (Attaby et al., 2006).
Antimicrobial Agents Development
Thiazolidinone derivatives, incorporating pyridin-2-yl-piperazine structures, have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. These studies highlight the potential of such compounds in treating infectious diseases (Patel et al., 2012).
Discovery of Selective Estrogen Receptor Modulators (SERMs)
Research has led to the discovery and synthesis of compounds acting as SERMs with increased potency in antagonizing estrogen in uterine tissue compared to existing drugs. These findings suggest potential applications in treating conditions like breast cancer and osteoporosis (Palkowitz et al., 1997).
Molecular Interaction Studies
Studies have also focused on understanding the molecular interactions of similar compounds with receptors, such as the CB1 cannabinoid receptor. These insights are crucial for drug design and development, providing a foundation for creating more effective and selective therapeutic agents (Shim et al., 2002).
特性
IUPAC Name |
[4-(1,3-thiazol-2-yloxy)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2S/c21-20(22,23)15-3-6-17(25-13-15)26-8-10-27(11-9-26)18(28)14-1-4-16(5-2-14)29-19-24-7-12-30-19/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKJBDRRFIHZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Thiazol-2-yloxy)phenyl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(4-methoxybenzoyl)amino]benzoyl}-N-(2-methoxyethyl)prolinamide](/img/structure/B2451955.png)
![1-(3-(methylthio)phenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2451956.png)
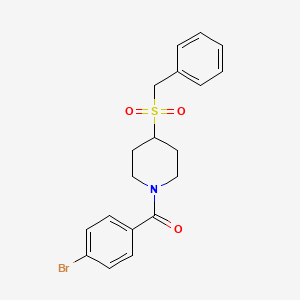
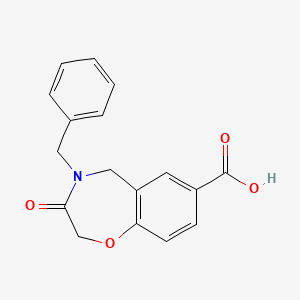
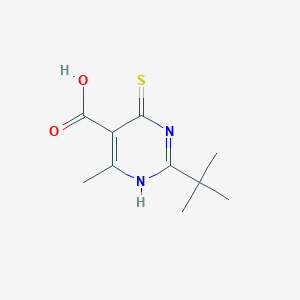
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2451963.png)
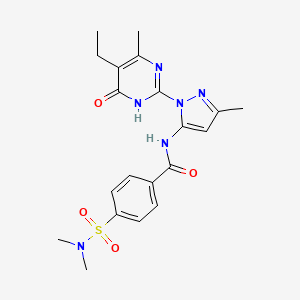
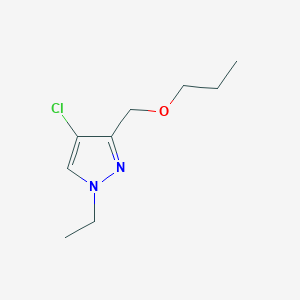
![N-(2-chlorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451968.png)
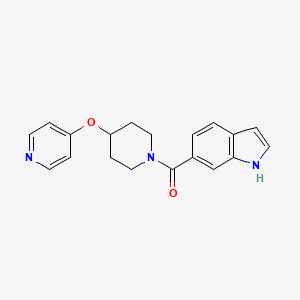
![N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide](/img/structure/B2451972.png)
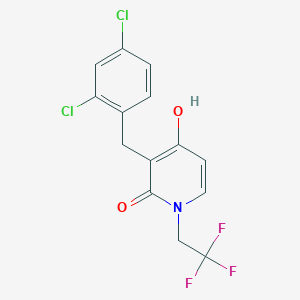
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2451974.png)
